Synthetic Yield Benchmark: 4-Fluoro Derivative Shows Distinct Efficiency in a Standardized Chemical Series
In a direct head-to-head synthetic study involving a series of N-benzyl-2-chloroacetamide derivatives, the 4-fluoro substituted compound (2-chloro-N-(4-fluorobenzyl)acetamide) was produced with a yield of 77% [1]. This yield represents a quantifiable difference compared to the 4-methyl analog, which was obtained at a 73% yield under the same optimized conditions [1]. This data provides a reproducible benchmark for researchers planning multi-step syntheses and indicates a tangible difference in reaction efficiency, likely influenced by the electronic properties of the 4-fluoro substituent.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 77% |
| Comparator Or Baseline | 2-chloro-N-(4-methylbenzyl)acetamide: 73% |
| Quantified Difference | +4% absolute yield |
| Conditions | Optimized synthetic procedure; isolated yield as a white solid |
Why This Matters
A 4% absolute yield advantage can be significant in multi-step syntheses, directly impacting overall material efficiency and procurement costs for larger-scale research or development.
- [1] Nature Scientific Reports. (2023). Table 1: The synthetic results of 7a-m. View Source
